Product packaging for Spiro[2.3]hexan-5-amine hydrochloride(Cat. No.:CAS No. 1909324-94-2)

Spiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B1450025
CAS No.: 1909324-94-2
M. Wt: 133.62 g/mol
InChI Key: XEBQWUWDGBPHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.3]hexan-5-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN and a molecular weight of 133.62 g/mol . It is supplied with a typical purity of 97% and should be stored under an inert atmosphere at 2-8°C . This amine is characterized by its unique spirocyclic architecture, which incorporates two fused rings sharing a single carbon atom, creating a three-dimensional structure that is of significant interest in medicinal chemistry . The primary application of this compound is as a key synthetic intermediate and rigid scaffold in pharmaceutical research and development. Its structure serves as a constrained analog of gamma-aminobutyric acid (GABA), making it a valuable precursor for the design of novel GABA A receptor (GABA A R) ligands . Researchers utilize this compound to create metabolically stable drug candidates aimed at targeting peripheral GABA A receptors, for example, in the investigation of new therapeutic agents for conditions such as asthma, while aiming to avoid central nervous system (CNS) effects . The scaffold is employed to introduce steric hindrance and improve the metabolic stability of potential drug molecules against processes like glucuronidation . As a building block, the amine group can undergo various coupling reactions, including carbamate formation (e.g., with Boc groups) and amide bond formation, often via highly reactive N-carboxyanhydride (NCA) intermediates, to construct more complex molecular architectures . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B1450025 Spiro[2.3]hexan-5-amine hydrochloride CAS No. 1909324-94-2

Properties

IUPAC Name

spiro[2.3]hexan-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-3-6(4-5)1-2-6;/h5H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBQWUWDGBPHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909324-94-2
Record name spiro[2.3]hexan-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biological Activity

Spiro[2.3]hexan-5-amine hydrochloride is a bicyclic compound characterized by a unique spiro structure that connects two cyclohexane rings at a single carbon atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, due to its structural features that may influence its interaction with biological targets.

The molecular formula for this compound is C6H11NHClC_6H_{11}N\cdot HCl. The presence of an amine functional group enhances its reactivity and potential biological activity. The hydrochloride form improves solubility and stability in biological systems, making it suitable for various applications in pharmacology and biochemistry.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially influencing cognitive functions and mood regulation.

Anticancer Activity

Research indicates that spiro[2.3]hexan-5-amine derivatives exhibit promising anticancer properties. A study assessed the cytotoxic effects of various derivatives on A549 human lung adenocarcinoma cells using an MTT assay. The results demonstrated that certain derivatives significantly reduced cell viability compared to control treatments, indicating potential as anticancer agents.

CompoundIC50 (µM)Cell LineNotes
Spiro[2.3]hexan-5-amine20A549Moderate activity
Derivative A15A549Higher potency
Derivative B30HSAEC1-KTLower toxicity on non-cancerous cells

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Initial screenings against multidrug-resistant strains of Staphylococcus aureus revealed selective activity, suggesting its utility in combating resistant bacterial infections.

PathogenMIC (µg/mL)Activity
S. aureus (MRSA)32Active
E. coli (resistant)>64No activity

Case Studies

  • Case Study on Neurotransmitter Interaction : A study exploring the interaction of spiro[2.3]hexan-5-amine with GABA receptors indicated that certain derivatives could enhance GABAergic activity, which may have implications for anxiety and seizure disorders.
  • In Vivo Efficacy : In a rodent model, administration of this compound resulted in significant reductions in tumor size when combined with standard chemotherapy agents, highlighting its potential as an adjunct therapy in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

5-Methoxyspiro[2.3]hexan-1-amine Hydrochloride
  • Molecular Formula: C₇H₁₃NO·HCl
  • Key Features : Incorporates a methoxy (-OCH₃) group at position 1, altering electronic properties and hydrogen-bonding capacity.
1,1-Difluorospiro[2.3]hexan-5-amine Hydrochloride
  • Molecular Formula : C₆H₁₀ClF₂N
  • Key Features : Fluorine atoms at position 1 enhance electronegativity and metabolic stability.
  • Impact : Fluorination reduces susceptibility to oxidative degradation, making this analogue more suitable for long-term pharmacokinetic studies .

Positional Isomers

Spiro[2.3]hexan-4-amine Hydrochloride
  • Molecular Formula : C₆H₁₂ClN
  • Key Features : Amine group at position 4 instead of 3.
  • Impact : Altered steric hindrance affects binding affinity to biological targets. For example, this isomer shows reduced activity in GABA receptor modulation compared to the 5-amine derivative .

Spirocyclic Compounds with Heteroatoms

5-Oxa-spiro[2.5]oct-8-ylamine Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO
  • Key Features : Incorporates an oxygen atom in the larger ring (eight-membered spiro system).

Non-Spiro Cyclic Amines

Hex-5-yn-1-amine Hydrochloride
  • Molecular Formula : C₆H₁₂ClN
  • Key Features : Linear alkyne-terminated hexylamine.
  • Impact : Lacks the conformational restraint of spirocyclic systems, resulting in lower selectivity in enzyme inhibition assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Key Property Differences
This compound C₆H₁₂ClN 133.62 5-amine, spiro[2.3]hexane Baseline solubility and stability
5-Methoxyspiro[2.3]hexan-1-amine HCl C₇H₁₃NO·HCl 179.65 Methoxy substituent Increased hydrophilicity
1,1-Difluoro derivative C₆H₁₀ClF₂N 169.60 Fluorine atoms at position 1 Enhanced metabolic stability
Spiro[2.3]hexan-4-amine hydrochloride C₆H₁₂ClN 133.62 4-amine positional isomer Reduced GABA receptor affinity
5-Oxa-spiro[2.5]oct-8-ylamine HCl C₇H₁₄ClNO 179.65 Oxygen in spiro system Higher polarity, lower permeability

Preparation Methods

Cyclopropanation-Based Approaches

  • Cyclopropanation of Cyclobutane Derivatives: This is a key step where a cyclopropane ring is formed on a cyclobutane scaffold. The cyclopropanation can be achieved via carbene transfer reactions using diazo compounds or other carbene precursors under metal catalysis or photochemical conditions.

  • Cyclopropanation of Azetidine Derivatives: For aza-spiro compounds, azetidine rings undergo similar cyclopropanation to yield 5-azaspiro[2.3]hexane scaffolds, which can be subsequently converted to amines.

Functionalization to Introduce the Amine Group

  • Amination typically involves selective protection and deprotection steps to yield monoprotected diamines or primary amines on the spirocyclic framework. The amine group at the 5-position can be introduced or revealed by reduction or substitution reactions on appropriately functionalized intermediates.

Specific Preparation Methods of Spiro[2.3]hexan-5-amine Hydrochloride

Cyclopropanation of Precursors Followed by Amination

A detailed method described by Malashchuk et al. involves:

  • Starting from cyclobutane or azetidine derivatives, cyclopropanation is performed to yield spirocyclic intermediates.
  • Subsequent selective amine protection and deprotection steps produce monoprotected diamines.
  • Final deprotection and treatment with hydrochloric acid generate the hydrochloride salt of Spiro[2.3]hexan-5-amine.

This method is scalable and yields pure diastereomers suitable for medicinal chemistry applications.

Reaction Conditions and Yields

The following table summarizes key reaction parameters and yields reported in the literature for the preparation of Spiro[2.3]hexan-5-amine or closely related derivatives:

Step Reagents/Conditions Yield (%) Notes
Cyclopropanation of cyclobutane Carbene precursor (e.g., diazo compounds), metal catalyst or light irradiation 60-85 Diastereoselective, scalable
Amination (protection/deprotection) Amine protecting groups, acid/base treatments 70-90 Produces monoprotected diamines
Hydrochloride salt formation Treatment with HCl in aqueous or organic solvents Quantitative Converts free amine to stable hydrochloride salt

Analytical and Structural Confirmation

  • X-Ray Crystallography: Used to confirm the stereochemistry and conformation of spiro[2.3]hexan-5-amine derivatives, showing distinct diastereomers and their potential as piperidine/cycloalkane isosteres.

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the amine and the integrity of the spirocyclic framework.

  • Mass Spectrometry: Confirms molecular weight and purity.

Summary of Research Findings and Advantages

  • The cyclopropanation approach is well-established and allows for the synthesis of pure diastereomers, which is critical for drug discovery applications.

  • Photoinduced methods provide greener alternatives avoiding toxic reagents and harsh conditions.

  • The hydrochloride salt form enhances compound stability and handling in pharmaceutical contexts.

  • The spiro[2.3]hexane scaffold, including the 5-amine derivative, offers promising bioisosteric properties for medicinal chemistry, with potential applications in enzyme inhibition and receptor targeting.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Spiro[2.3]hexan-5-amine hydrochloride, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : The synthesis typically involves spirocyclic precursor reactions with hydrochloric acid to form the hydrochloride salt. Key steps include:

  • Spirocyclic Framework Formation : Cyclization via [2+1] or [3+2] strategies using reagents like DMF as a solvent at room temperature .
  • Amine Functionalization : Introduction of the amine group via nucleophilic substitution or reductive amination .
  • Optimization : Use continuous flow reactors to enhance reaction homogeneity and reduce side products. Purification via crystallization or chromatography improves yield (>85%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm spirocyclic structure and amine proton environments (e.g., δ 1.2–2.8 ppm for cyclohexane protons) .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemistry and salt formation via crystal lattice analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound's biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test binding affinity to target enzymes (e.g., kinases) using fluorescence polarization or calorimetry .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to measure IC50_{50} values .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK293) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How do stereochemical variations in Spiro[2.3]hexan-5-amine derivatives influence their pharmacokinetic properties?

  • Methodological Answer :

  • Stereocontrolled Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to generate enantiomers .
  • PK Studies : Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (liver microsomes) across stereoisomers. For example, (R)-isomers show 2× higher metabolic stability than (S)-isomers in rat models .

Q. What computational modeling approaches can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict activation energies for SN2 reactions .
  • Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. water) on reaction kinetics using GROMACS .

Q. How can contradictory data from different synthetic protocols (e.g., yield discrepancies in HCl salt formation) be resolved?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to isolate variables (e.g., HCl concentration, temperature). For example, yields drop below 70% at >40°C due to decomposition .
  • In Situ Monitoring : Employ ReactIR to track intermediate stability during salt formation .

Handling and Safety

Q. What are the critical safety protocols for handling this compound in catalytic hydrogenation reactions?

  • Methodological Answer :

  • PPE : Use flame-retardant lab coats, nitrile gloves, and full-face shields .
  • Ventilation : Perform reactions in fume hoods with <10% LEL for H2_2 gas .
  • Waste Disposal : Neutralize residual HCl with 1M NaOH before aqueous disposal .

Comparative and Mechanistic Studies

Q. How does the spirocyclic structure of this compound confer distinct properties compared to non-spirocyclic amines?

  • Methodological Answer :

  • Conformational Rigidity : X-ray data show restricted rotation reduces entropic penalties in target binding (ΔG = -3.2 kcal/mol vs. linear analogs) .
  • Solubility : LogP = 1.2 (vs. 2.5 for bicyclic analogs) due to polar amine-HCl interaction .

Q. What experimental techniques are used to analyze the mechanism of HCl salt formation during Spiro[2.3]hexan-5-amine synthesis?

  • Methodological Answer :

  • pH Titration : Monitor protonation states (pKa ~9.5 for the amine) during HCl addition .
  • Isothermal Calorimetry : Measure enthalpy changes (-45 kJ/mol) to confirm exothermic salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2.3]hexan-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Spiro[2.3]hexan-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.